molecular formula C6H6N4O2 B1323017 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile CAS No. 1006568-14-4

3-(3-nitro-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B1323017
CAS No.: 1006568-14-4
M. Wt: 166.14 g/mol
InChI Key: UCIMSXFQJXRPGJ-UHFFFAOYSA-N
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Description

3-(3-Nitro-1H-pyrazol-1-yl)propanenitrile is an organic compound with the molecular formula C6H6N4O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitro-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 3-(3-amino-1H-pyrazol-1-yl)propanenitrile.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

3-(3-Nitro-1H-pyrazol-1-yl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-nitro-1H-pyrazol-1-yl)propanenitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The nitro group may play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Nitro-1H-pyrazol-1-yl)propanenitrile is unique due to the presence of both a nitro group and a propanenitrile group attached to the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(3-nitropyrazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c7-3-1-4-9-5-2-6(8-9)10(11)12/h2,5H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIMSXFQJXRPGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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